molecular formula C11H16BNO3 B569515 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol CAS No. 1259198-70-3

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B569515
CAS No.: 1259198-70-3
M. Wt: 221.063
InChI Key: DJHUTUDFQYHLGB-UHFFFAOYSA-N
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Description

The compound “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol” is a boronic ester derivative. Boronic esters are organic compounds that contain a boronic ester functional group, which consists of a boron atom bonded to two oxygen atoms and one carbon atom . They are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a pyridin-3-ol group (a pyridine ring with a hydroxyl group at the 3-position) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a boronic ester group with four methyl groups). The exact 3D structure would require further analysis, such as X-ray crystallography .


Chemical Reactions Analysis

Boronic esters, including “this compound”, can participate in various chemical reactions. They can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . They can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol have been extensively used in the synthesis and structural analysis of boric acid ester intermediates. These intermediates are characterized by their benzene rings and have been synthesized through multi-step substitution reactions. Advanced techniques such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction, are utilized to confirm the structures of these compounds. Furthermore, Density Functional Theory (DFT) studies are conducted to calculate the molecular structures, and these theoretical results have been found consistent with the crystal structures determined by X-ray diffraction. These studies extend to the examination of molecular electrostatic potential and frontier molecular orbitals, revealing the physicochemical properties of the compounds (Huang et al., 2021), (Huang et al., 2021).

Crystallographic and Conformational Analyses

The crystallographic and conformational analyses of related compounds provide a deeper insight into their molecular configurations. For instance, the study of pyridin-2-ylboron derivatives showed structural differences in the orientation of the dioxaborolane ring with respect to the pyridine ring and in the bond angles of the BO2 group. These structural variations help understand the differences in chemical reactivity and stability between isomers (Sopková-de Oliveira Santos et al., 2003).

Application in Combinatorial Chemistry

Compounds similar to this compound serve as bifunctional building blocks in combinatorial chemistry. They provide a scaffold for the creation of a diverse array of compounds, especially in medicinal chemistry, where the development of new drug candidates requires versatile and reactive intermediates (Sopková-de Oliveira Santos et al., 2003).

Suzuki Coupling Reactions

These compounds are also pivotal in Suzuki coupling reactions, a widely used method for creating carbon-carbon bonds. This process is fundamental in the synthesis of complex organic compounds and is extensively utilized in the pharmaceutical industry for the production of a broad range of therapeutic agents (Bethel et al., 2012).

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-8(14)6-5-7-13-9/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHUTUDFQYHLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660690
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259198-70-3
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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